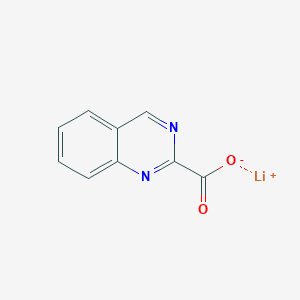

Lithium quinazoline-2-carboxylate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;quinazoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2.Li/c12-9(13)8-10-5-6-3-1-2-4-7(6)11-8;/h1-5H,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNGSLRLRGTDGR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=C2C(=C1)C=NC(=N2)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5LiN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for Lithium Quinazoline 2 Carboxylate

Retrosynthetic Analysis of the Quinazoline-2-carboxylate Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This approach helps to identify potential synthetic routes and key bond disconnections. For the quinazoline-2-carboxylate scaffold, the analysis focuses on the formation of the heterocyclic quinazoline (B50416) ring and the introduction of the carboxyl group at the 2-position.

The formation of the quinazoline ring is the cornerstone of the synthesis. The pyrimidine (B1678525) portion of the bicyclic system is typically constructed onto a pre-existing benzene (B151609) ring, which is usually derived from an ortho-substituted aniline (B41778) derivative. Several key precursors have been identified in the literature for this purpose. These precursors provide the necessary nitrogen and carbon atoms to form the heterocyclic ring through various cyclization strategies. arabjchem.orgnih.govfrontiersin.org

Commonly employed precursors include:

2-Aminobenzaldehydes : These compounds can react with a nitrogen source, such as ammonia, to form the quinazoline ring. frontiersin.orgmdpi.com

2-Aminobenzonitriles : These are versatile starting materials that can undergo cyclization with various reagents to form the quinazoline system. arabjchem.orgnih.gov

2-Aminobenzylamines : Condensation of these precursors with formic acid or its derivatives yields dihydroquinazolines, which can be subsequently oxidized to quinazolines. nih.govwikipedia.org

Anthranilic Acids and Isatoic Anhydrides : These are widely used precursors that can react with amides or other nitrogen-containing compounds to build the pyrimidine ring. arabjchem.orgresearchgate.netorganic-chemistry.org

(2-Aminophenyl)-oxo-acetic acid : Derived from the hydrolysis of isatin (B1672199), this precursor can be used in multicomponent reactions to form functionalized quinazolines. bohrium.comdergipark.org.tr

The choice of precursor often depends on the desired substitution pattern on the final molecule and the specific reaction conditions to be employed.

Table 1: Key Precursors for Quinazoline Ring Synthesis

| Precursor | Typical Reagents/Conditions | Reference(s) |

|---|---|---|

| 2-Aminobenzaldehyde | Ammonia, Ammonium Acetate | frontiersin.orgmdpi.com |

| 2-Aminobenzonitrile (B23959) | Aldehydes, Aryl boronic acids (Pd-catalyzed) | nih.govfrontiersin.org |

| 2-Aminobenzylamine | Formic acid, α-keto acids | nih.govwikipedia.orgnih.gov |

| Isatoic Anhydride | Aldehydes, Primary amines | researchgate.netorganic-chemistry.org |

| 2-Alkylamino Benzonitriles | Organometallic reagents, FeCl₂ | arabjchem.org |

Introducing a carboxylic acid functional group specifically at the C2 position of the quinazoline ring requires targeted synthetic strategies. This can be achieved either by starting with a precursor that already contains the carboxyl group (or a precursor to it) or by functionalizing the quinazoline ring after its formation.

Several methods have been explored for this purpose:

From Pre-functionalized Precursors : One of the most direct methods involves using a starting material that already contains the C2 carbon in the correct oxidation state. For instance, the reaction of 2-aminobenzylamine with an α-keto acid can lead to a quinazoline structure where the substituent from the keto acid appears at the C2 position. nih.gov Similarly, the synthesis from 2-(azidomethyl)phenyl isocyanides and methyl carbazate (B1233558) yields a methyl quinazoline-2-carboxylate, which can then be hydrolyzed to the desired carboxylic acid. nih.gov

Hydrolysis of Nitriles : A common strategy involves the introduction of a cyano group at the C2 position, which can then be hydrolyzed to a carboxylic acid. The cyano group can be introduced via nucleophilic substitution of a suitable leaving group, such as a halide, at the C2 position. mdpi.com

Oxidation of Methyl Groups : If a 2-methylquinazoline (B3150966) is synthesized, the methyl group can potentially be oxidized to a carboxylic acid using strong oxidizing agents.

Direct Carboxylation : While challenging, direct carboxylation of the C2 position of a quinazoline ring using organometallic intermediates could be a potential, though less common, route.

Historically, the first reported synthesis of the parent quinazoline molecule involved the decarboxylation of quinazoline-2-carboxylic acid, indicating that this acid was a known compound even in early synthetic chemistry. wikipedia.org

Direct Synthesis Approaches for Lithium Quinazoline-2-carboxylate

Once quinazoline-2-carboxylic acid is obtained, it can be converted into its lithium salt. This is typically a high-yielding and straightforward transformation.

The most fundamental and widely used method for preparing this compound is through a direct acid-base reaction. The acidic proton of the carboxylic acid group readily reacts with a variety of lithium bases.

The general reaction is: Quinazoline-2-COOH + Li-Base → Quinazoline-2-COOLi + H-Base

Common lithium bases suitable for this transformation include:

Lithium Hydroxide (B78521) (LiOH) : A reaction in an aqueous or alcoholic solvent with LiOH will neutralize the carboxylic acid to form the lithium salt and water.

Organolithium Reagents (e.g., n-Butyllithium, Methyllithium) : In an anhydrous ethereal solvent, organolithium reagents act as strong bases, rapidly and irreversibly deprotonating the carboxylic acid to form the lithium carboxylate and the corresponding alkane (e.g., butane (B89635) or methane). cdnsciencepub.commasterorganicchemistry.com This is often the first step when organolithiums are reacted with carboxylic acids. masterorganicchemistry.com

Table 2: Acid-Base Reactions for Lithium Salt Formation

| Lithium Base | Solvent | Byproduct | Notes | Reference(s) |

|---|---|---|---|---|

| Lithium Hydroxide (LiOH) | Water, Ethanol | Water | Standard neutralization reaction. | youtube.com |

| n-Butyllithium (n-BuLi) | Diethyl ether, THF | Butane | Anhydrous conditions required. Highly efficient. | masterorganicchemistry.com |

An alternative strategy for the synthesis of this compound is through a metal exchange (transmetalation) reaction. If another salt of quinazoline-2-carboxylic acid, such as the sodium or potassium salt, is available, it can be converted to the lithium salt.

This is typically achieved by reacting the alkali metal carboxylate with a lithium salt, often a lithium halide like lithium chloride (LiCl), in a suitable solvent. The reaction equilibrium can be driven to favor the formation of the desired lithium carboxylate, particularly if the other resulting salt (e.g., NaCl or KCl) is insoluble and precipitates from the reaction mixture. google.com

The general reaction is: Quinazoline-2-COOM + LiX → Quinazoline-2-COOLi + MX (where M = Na, K and X = Cl, Br)

This ion-exchange method can be an effective purification strategy or a convenient route if the sodium or potassium salt is more easily prepared or isolated. google.com

Modern synthetic chemistry emphasizes efficiency, atom economy, and procedural simplicity, leading to the development of one-pot reactions. For this compound, a true one-pot synthesis would involve the formation of the quinazoline-2-carboxylic acid and its subsequent conversion to the lithium salt in a single reaction vessel without isolation of intermediates.

While a specific one-pot synthesis for this compound is not prominently detailed, the principles can be assembled from existing methodologies. For example, several one-pot syntheses for quinazoline esters and related derivatives have been reported. nih.govresearchgate.net A plausible one-pot approach could involve:

A multicomponent reaction to assemble the quinazoline-2-carboxylate ester, for instance, using the manganese-catalyzed radical cyclization of 2-(azidomethyl)phenyl isocyanides and methyl carbazate. nih.gov

In-situ hydrolysis of the resulting ester to the carboxylic acid by adding a basic aqueous solution.

Subsequent addition of a lithium base (like LiOH) to form the final lithium salt.

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of efficient, safe, and environmentally benign processes. For the synthesis of the quinazoline core, advanced techniques such as microwave-assisted synthesis and flow chemistry offer significant advantages over traditional methods. Green chemistry principles, including the use of non-toxic solvents or solvent-free conditions, are also integral to optimizing the synthesis route.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. google.comrsc.org The application of microwave energy can efficiently drive the cyclization reactions required to form the quinazoline ring.

A plausible microwave-assisted route to a quinazoline-2-carboxylate precursor, such as an ester, could involve the reaction of a 2-aminobenzonitrile derivative with an appropriate reagent under microwave irradiation. For instance, the synthesis of 4-substituted quinazolines has been achieved by reacting 2-aminobenzophenones with thiourea (B124793) in DMSO under microwave heating at 150 °C for several hours. nih.gov Another approach involves the one-pot synthesis of quinazoline derivatives by heating an aldehyde, dimedone, and urea (B33335)/thiourea under microwave irradiation without any solvent or catalyst. youtube.com These methods highlight the versatility of microwave synthesis in rapidly generating the quinazoline scaffold. The reaction conditions can be optimized by adjusting power, temperature, and time to maximize the yield of the desired quinazoline-2-carboxylate ester, which can then be hydrolyzed to the carboxylic acid.

| Reactants | Catalyst/Solvent | Conditions | Product Type | Reference |

| 2-Aminobenzophenone, Thiourea | DMSO | 150 °C, 5-10 hr (Microwave) | 4-Phenylquinazoline | nih.gov |

| Aldehyde, Dimedone, Urea | Solvent-free | Microwave Irradiation | Dihydroquinazolone | youtube.com |

| 2-Halobenzoic acids, Amidines | Iron / Water or DMF | Microwave, 150°C, 30 min | Quinazolinone | nih.gov |

| N'-(2-cyanophenyl)formamidine, α-aminophosphonate | Isopropanol (B130326)/Acetic Acid | 100 °C, 20 min (Microwave) | Quinazoline α-aminophosphonate | youtube.com |

This table presents examples of microwave-assisted synthesis for quinazoline derivatives, which could be adapted for this compound synthesis.

Flow chemistry, or continuous processing, offers significant advantages for the synthesis of pharmaceutical intermediates, including enhanced safety, precise control over reaction parameters (temperature, pressure, and residence time), and improved scalability. acs.orgresearchgate.net These benefits are particularly relevant for reactions involving unstable intermediates or highly exothermic processes, which can be challenging in traditional batch reactors. acs.orgusp.org

The synthesis of a highly functionalized quinazoline organozinc intermediate has been successfully translated from a cryogenic batch process to a more practical continuous flow system. acs.orgusp.org This was achieved by designing a reactor train (Plug Flow Reactor followed by a Continuous Stirred Tank Reactor) that allowed for tight control over the residence time of an unstable organomagnesium species before its transmetalation with a zinc salt, thereby preventing decomposition even at non-cryogenic temperatures. acs.org Similarly, a three-step continuous flow process involving chlorination, amination, and hydrolysis was developed to produce a key quinazoline intermediate for kinase inhibitors, achieving an 85.1% total yield with a residence time of just 18.5 minutes. acs.org

Applying this to this compound, a continuous flow setup could be designed for the key cyclization step to form the quinazoline ring. Reactant streams would be pumped and mixed, passing through a heated reactor coil to achieve the desired transformation with a short residence time, followed by in-line purification or immediate conversion to the next step. This approach would minimize byproduct formation and allow for safe, scalable production. organic-chemistry.org

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. For quinazoline synthesis, this often involves replacing toxic solvents with greener alternatives or eliminating the solvent entirely.

Water is an ideal green solvent, and several methods have been developed for quinazoline synthesis in aqueous media. For example, a rapid and efficient iron-catalyzed cyclization of 2-halobenzoic acids and amidines has been performed in water under microwave irradiation. nih.gov Another approach utilizes visible light-driven photocatalysis with curcumin-sensitized titanium dioxide in a one-pot, three-component reaction to produce quinazoline derivatives, showcasing a sustainable method. researchgate.net

Solvent-free synthesis is another powerful green technique. Reactions can be carried out by grinding the solid reactants together, sometimes with a catalytic amount of a substance like PEG-400, in a mortar and pestle. calvin.edu This method has been successfully applied to the synthesis of new 4(3H)-quinazolinone derivatives, offering advantages such as high yields, fast reaction times, and operational simplicity. calvin.edu The reaction of 2-aminobenzonitriles with supercritical carbon dioxide (scCO2), which acts as both reactant and solvent, in the presence of a catalytic amount of a base like DBU, provides an excellent yield of 1H-quinazoline-2,4-diones.

Purification and Isolation Protocols for High Purity this compound

Achieving high purity is critical for pharmaceutical compounds. The purification of this compound would likely involve a multi-step process focusing first on the purification of the quinazoline-2-carboxylic acid intermediate and then on the formation and isolation of the final lithium salt.

The crude quinazoline-2-carboxylic acid, synthesized via one of the advanced methods described above, would first require purification. Common techniques for heterocyclic carboxylic acids include:

Recrystallization: This is a primary method for purifying solid organic compounds. The choice of solvent is crucial. For quinazoline derivatives, solvents like ethanol, toluene, or mixtures such as hexane/ether have been used effectively. jmchemsci.comdergipark.org.trresearchgate.net The process involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. acs.org

Acid-Base Extraction/Precipitation: Since the target is a carboxylic acid, its solubility can be manipulated by changing the pH. The crude product can be dissolved in an aqueous base (e.g., sodium bicarbonate), washed with an organic solvent to remove neutral impurities, and then re-precipitated in high purity by the addition of acid (e.g., HCl) to a low pH. researchgate.net

Chromatography: For difficult-to-separate mixtures, flash column chromatography over silica (B1680970) gel is a standard technique. jmchemsci.comresearchgate.net For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed. google.com

Once the pure quinazoline-2-carboxylic acid is obtained, it is converted to the lithium salt. This is typically achieved by reacting the acid with a stoichiometric amount of a lithium base, such as lithium hydroxide (LiOH), in a suitable solvent, often water or an alcohol. google.com The final, high-purity this compound is then isolated.

The isolation of high-purity lithium carboxylates can be achieved by controlled crystallization. One patented method involves dissolving the lithium salt in hot water, potentially with urea to improve solubility, and then gradually cooling the solution to precipitate the pure crystals. google.comgoogle.com The resulting crystals are collected by filtration, washed with a small amount of cold solvent (like isopropanol or water) to remove residual impurities, and then dried under vacuum. google.com

| Purification Step | Technique | Description | Target Impurities Removed | Reference |

| Intermediate Purification | Recrystallization | Dissolving in hot solvent (e.g., ethanol, toluene) and cooling to form pure crystals. | Byproducts, unreacted starting materials | jmchemsci.comresearchgate.net |

| Intermediate Purification | Acid-Base Extraction | Manipulating pH to move the carboxylic acid between aqueous and organic phases. | Neutral or basic impurities | researchgate.net |

| Intermediate Purification | Column Chromatography | Separation based on polarity using a stationary phase like silica gel. | Structurally similar byproducts | researchgate.net |

| Final Product Isolation | Salt Formation & Precipitation | Reacting the pure acid with LiOH and carefully precipitating the lithium salt from solution. | Excess reagents, process solvents | google.com |

| Final Product Purification | Washing & Drying | Washing the filtered crystals with a cold solvent and drying under vacuum. | Soluble impurities, residual solvent | google.com |

This table summarizes potential purification protocols for obtaining high-purity this compound.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of lithium quinazoline-2-carboxylate in solution. A multi-faceted approach, including ¹H, ¹³C, and ⁷Li NMR, supplemented by two-dimensional techniques, allows for unambiguous assignment of all atoms and provides insight into the compound's connectivity and spatial arrangement.

The ¹H NMR spectrum provides detailed information about the protons within the quinazoline (B50416) ring system. The aromatic region of the spectrum is of primary interest, where distinct signals for the five protons of the heterocyclic core are expected. Due to the electron-withdrawing nature of the nitrogen atoms and the carboxylate group, these protons are anticipated to resonate in the downfield region, typically between δ 7.5 and 9.5 ppm.

The proton at the C-4 position is expected to be the most deshielded, appearing as a singlet at the lowest field, owing to its proximity to both ring nitrogen atoms. The protons on the benzene (B151609) portion of the ring system (H-5, H-6, H-7, and H-8) exhibit characteristic splitting patterns based on their coupling interactions. Ortho-coupling (³JHH), typically in the range of 7–9 Hz, is observed between adjacent protons, while smaller meta-coupling (⁴JHH, 1–3 Hz) may also be resolved.

A representative assignment of the proton signals, based on data from analogous quinazoline structures, is presented below.

Table 1: Predicted ¹H NMR Signal Assignments and Coupling Constants for this compound Data predicted based on analogous quinazoline derivatives.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 9.3 - 9.5 | s (singlet) | - |

| H-5 | 8.1 - 8.3 | d (doublet) | ³J = 8.0 - 8.5 |

| H-8 | 8.0 - 8.2 | d (doublet) | ³J = 8.0 - 8.5 |

| H-7 | 7.8 - 8.0 | t (triplet) or ddd | ³J ≈ 7.5 - 8.0 |

| H-6 | 7.6 - 7.8 | t (triplet) or ddd | ³J ≈ 7.5 - 8.0 |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum is characterized by signals for the carboxylate carbon, nine distinct carbons of the quinazoline ring system, including four quaternary carbons.

The carboxylate carbon (COO⁻) is readily identified by its characteristic downfield chemical shift, typically appearing in the range of δ 165–175 ppm. oregonstate.edu The carbons of the heteroaromatic ring resonate between δ 120 and 165 ppm. Quaternary carbons (C-2, C-4a, C-8a), lacking directly attached protons, often exhibit signals of lower intensity and can be definitively assigned using two-dimensional NMR techniques.

Table 2: Predicted ¹³C NMR Signal Assignments for this compound Data predicted based on analogous quinazoline derivatives.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| COO⁻ | 165 - 175 | Quaternary (Carboxylate) |

| C-2 | 158 - 162 | Quaternary |

| C-4 | 150 - 155 | CH |

| C-8a | 148 - 152 | Quaternary |

| C-7 | 134 - 138 | CH |

| C-5 | 128 - 132 | CH |

| C-6 | 127 - 130 | CH |

| C-8 | 125 - 128 | CH |

| C-4a | 120 - 124 | Quaternary |

⁷Li NMR spectroscopy is a specialized technique used to probe the local environment of the lithium cation. nih.gov The ⁷Li nucleus (I = 3/2) is quadrupolar, and its spectral parameters—chemical shift and signal linewidth—are highly sensitive to the symmetry of the electric field gradient at the nucleus. northwestern.edu

For this compound in solution, the ⁷Li NMR spectrum is expected to show a single resonance, typically with a chemical shift close to 0 ppm (relative to an external standard of LiCl in D₂O). The precise chemical shift can provide insights into the degree of ion pairing versus solvent separation. The linewidth of the ⁷Li signal is indicative of the dynamics and symmetry of the lithium ion's coordination sphere. A sharp, narrow signal suggests a highly symmetric environment, such as a fully solvated lithium ion, or rapid exchange between different environments. Conversely, a broader signal may indicate a less symmetric environment, restricted motion, or the formation of aggregates in solution. rsc.orgnih.gov

COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H connectivity through scalar coupling. It would reveal cross-peaks between adjacent protons on the benzene ring (e.g., H-5/H-6, H-6/H-7, H-7/H-8), confirming their sequential arrangement.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom. It provides a direct and unambiguous assignment of the protonated carbons (C-4, C-5, C-6, C-7, and C-8) by linking their respective ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for assigning the quaternary carbons. For instance, the H-4 proton would be expected to show correlations to the C-2, C-4a, and C-5 carbons. Similarly, the H-8 proton would show correlations to C-8a and C-7, aiding in the definitive assignment of the ring-fusion carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding connectivity. For a small molecule like this compound, NOESY can help confirm assignments by showing through-space correlations, for example, between H-4 and H-5.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of the compound, providing valuable information about the functional groups present and the nature of the chemical bonding.

FTIR spectroscopy is particularly effective for confirming the formation of the lithium salt from its corresponding carboxylic acid precursor, quinazoline-2-carboxylic acid. The most significant changes in the spectrum occur in the region of the carboxyl group vibrations.

The spectrum of the parent carboxylic acid would be characterized by a broad absorption band for the O-H stretch (typically 2500–3300 cm⁻¹) and a sharp, intense C=O stretching band (ν(C=O)) around 1700–1730 cm⁻¹. Upon deprotonation and formation of the lithium salt, these two bands disappear. They are replaced by two new, strong absorption bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻). 911metallurgist.com

The asymmetric stretch typically appears in the 1510–1650 cm⁻¹ range, while the symmetric stretch is found between 1280–1440 cm⁻¹. 911metallurgist.com The frequency separation between these two bands (Δν = νₐₛ - νₛ) provides insight into the coordination mode of the carboxylate group. acs.orgacs.org A relatively small separation is characteristic of an ionic interaction, as is expected for this compound. nih.govscispace.com

Table 3: Key FTIR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Notes |

| C-H Aromatic Stretch | 3000 - 3100 | Medium | |

| C=N / C=C Ring Stretch | 1450 - 1620 | Medium-Strong | Multiple bands expected |

| Carboxylate Asymmetric Stretch (νₐₛ(COO⁻)) | 1550 - 1610 | Strong | Confirms salt formation |

| Carboxylate Symmetric Stretch (νₛ(COO⁻)) | 1380 - 1420 | Strong | Confirms salt formation |

| C-H Aromatic Bend (out-of-plane) | 750 - 900 | Strong | Pattern depends on substitution |

Raman Spectroscopy: Complementary Vibrational Mode Analysis and Structural Confirmation

Raman spectroscopy serves as a powerful non-destructive technique to probe the vibrational modes of a molecule, offering a detailed fingerprint of its structural framework. The Raman spectrum of this compound is expected to be characterized by distinct bands corresponding to the quinazoline ring system and the lithium carboxylate moiety.

The quinazoline heterocycle exhibits a series of characteristic vibrations. Strong bands anticipated between 1635–1475 cm⁻¹ are attributable to the C=C and C=N stretching vibrations within the fused aromatic rings. nih.gov In-plane ring deformation and breathing modes of the quinazoline structure typically appear in the 1300–1000 cm⁻¹ region. C-H stretching vibrations of the aromatic ring are expected to produce signals above 3000 cm⁻¹.

The deprotonated carboxylate group (COO⁻) introduces specific vibrational signatures. The symmetric stretching vibration of the COO⁻ group is predicted to appear in the 1440–1360 cm⁻¹ range, while the asymmetric stretch is found at higher wavenumbers, typically between 1610–1550 cm⁻¹. The coordination of the lithium ion to the carboxylate oxygen atoms can influence the position and intensity of these bands. This interaction may also induce shifts in the vibrational modes of the adjacent quinazoline ring, providing further evidence of salt formation and offering insights into the coordination environment of the lithium cation.

Table 1: Predicted Raman Spectral Data for this compound

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

|---|---|---|

| ~3050-3100 | ν(C-H) | Quinazoline Ring |

| ~1620 | ν(C=N) / ν(C=C) | Quinazoline Ring |

| ~1580 | νₐₛ(COO⁻) | Carboxylate |

| ~1570 | ν(C=C) | Quinazoline Ring |

| ~1400 | νₛ(COO⁻) | Carboxylate |

| ~1350 | In-plane ring deformation | Quinazoline Ring |

| ~1020 | Ring breathing mode | Quinazoline Ring |

Note: The data presented are predictive and based on characteristic vibrational frequencies of quinazoline and lithium carboxylate compounds.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of a compound's elemental formula. chimia.ch For this compound (C₉H₅N₂O₂Li), HRMS analysis would be expected to confirm its composition by comparing the experimentally measured mass to the theoretically calculated exact mass. Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), the molecule could be observed in various forms, such as the intact molecule with a lithium adduct or, more commonly, the protonated or deprotonated free acid after in-source dissociation.

Table 2: Predicted HRMS Data for this compound

| Ion Formula | Species | Calculated Exact Mass (Da) | Hypothetical Observed Mass (Da) | Mass Difference (ppm) |

|---|---|---|---|---|

| [C₉H₇N₂O₂]⁺ | [M-Li+2H]⁺ | 175.04990 | 175.04985 | -0.29 |

| [C₉H₅N₂O₂]⁻ | [M-Li]⁻ | 173.03565 | 173.03571 | +0.35 |

Note: The hypothetical observed mass and mass difference are illustrative examples of typical HRMS accuracy.

Tandem mass spectrometry (MS/MS) experiments provide valuable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation of the quinazoline-2-carboxylate anion [C₉H₅N₂O₂]⁻ would likely proceed through characteristic pathways. A primary and highly diagnostic fragmentation would be the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group, a common fragmentation for aromatic carboxylic acids. libretexts.org This would yield a quinazolinyl anion fragment. Further fragmentation could involve the cleavage of the pyrimidine (B1678525) ring, a known pathway for quinazoline derivatives, potentially leading to the loss of HCN (27 Da). soton.ac.uk

Table 3: Predicted MS/MS Fragmentation Data for the [M-Li]⁻ Ion of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 173.0 | 129.0 | CO₂ (44.0 Da) | Quinazolinyl anion |

| 129.0 | 102.0 | HCN (27.0 Da) | Benzonitrile radical anion |

Note: Fragmentation pathways are predicted based on established principles for related chemical structures.

X-ray Diffraction Analysis

X-ray diffraction techniques are indispensable for the definitive determination of the solid-state structure of crystalline materials, providing information on atomic arrangement, crystal packing, and phase purity.

Table 4: Hypothetical Single Crystal X-ray Crystallography Data

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₉H₅N₂O₂Li |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 5.1 |

| c (Å) | 19.2 |

| β (°) | 95.5 |

| Volume (ų) | 825.4 |

| Z (molecules/unit cell) | 4 |

Note: This data is hypothetical and serves as an example of the parameters determined by single-crystal XRD, based on analyses of similar organic lithium salts. rsc.org

Powder X-ray diffraction (PXRD) is a critical tool for the characterization of polycrystalline materials. It is used to confirm the identity of a synthesized crystalline phase by comparing its diffraction pattern to a reference pattern, which can be calculated from single-crystal data. azom.com The PXRD pattern of a bulk sample of this compound would serve as a unique fingerprint, allowing for rapid phase identification and assessment of purity. acs.org Any crystalline impurities would be detectable as additional peaks in the diffractogram. Furthermore, PXRD is the primary method for identifying and distinguishing between different crystalline forms, or polymorphs, of a compound, which may exhibit different physical properties.

Table 5: Representative Powder X-ray Diffraction (PXRD) Data

| Position [°2θ] | d-spacing [Å] | Relative Intensity [%] |

|---|---|---|

| 10.5 | 8.42 | 80 |

| 15.2 | 5.82 | 60 |

| 21.1 | 4.21 | 100 |

| 25.8 | 3.45 | 95 |

| 28.3 | 3.15 | 75 |

Note: This table presents a hypothetical PXRD pattern to illustrate the type of data obtained.

Thermal Analysis Techniques

The thermal properties of this compound are critical for understanding its stability, decomposition characteristics, and potential phase behavior at elevated temperatures. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide essential data on these properties.

Thermogravimetric Analysis (TGA) for Decomposition Pathways and Thermal Stability

Thermogravimetric Analysis (TGA) is instrumental in determining the thermal stability and decomposition profile of this compound. The analysis involves monitoring the mass of a sample as it is heated at a constant rate. The resulting data reveals the temperatures at which the compound degrades and the extent of mass loss at each stage.

While specific experimental TGA data for this compound is not extensively documented in publicly available literature, a plausible decomposition pathway can be projected based on the known behavior of related lithium arylcarboxylates and quinazoline derivatives. The thermal degradation is expected to occur in distinct stages.

The initial and primary decomposition step for a lithium carboxylate salt typically involves the loss of the carboxylate group. In the case of this compound, this would likely proceed via decarboxylation. The process would lead to the formation of a quinazoline intermediate and the evolution of carbon dioxide, with the lithium ultimately forming a stable residue of lithium carbonate (Li₂CO₃). This initial decomposition event defines the upper limit of the compound's thermal stability.

Subsequent decomposition at higher temperatures would involve the fragmentation of the quinazoline ring itself. The stability of the quinazoline moiety is generally robust, with various derivatives showing decomposition onsets at temperatures ranging from approximately 200°C to over 400°C, depending on the nature and position of substituents worldscientificnews.combeilstein-journals.org. For some quinazoline-based compounds, sublimation can occur before decomposition, which would also be observed as a mass loss in TGA beilstein-journals.org.

A representative TGA curve for this compound would likely show a significant mass loss corresponding to the loss of the CO₂ and the quinazoline moiety, ultimately leaving a residual mass consistent with the theoretical percentage of lithium carbonate.

Table 1: Representative Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value | Description |

| Onset Decomposition Temp. (Tonset) | ~ 250 - 350 °C | The temperature at which significant thermal degradation begins. |

| Temperature of Max. Loss Rate | ~ 300 - 400 °C | The peak temperature of the derivative weight loss curve (DTG), indicating the point of fastest decomposition. |

| Mass Loss (Stage 1) | Variable | Corresponds to the loss of the carboxylate group and fragmentation of the organic structure. |

| Final Residue (%) | Calculated % of Li₂CO₃ | The remaining mass at the end of the experiment, presumed to be lithium carbonate. |

Note: The data presented in this table is illustrative and based on the analysis of structurally similar compounds. Actual experimental values may vary.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to detect thermal events such as phase transitions, which can be either endothermic (heat absorbing) or exothermic (heat releasing).

For this compound, a DSC thermogram would provide insight into any solid-state phase transitions that occur upon heating before the onset of decomposition. Such transitions are related to changes in the crystalline structure of the compound. These events would appear as endothermic or exothermic peaks on the DSC curve. The presence and temperature of these transitions are influenced by factors such as molecular packing, crystal polymorphism, and intermolecular forces, including hydrogen bonding in related quinazolinone structures rsc.orgrsc.org.

Following any phase transitions, a significant endothermic or exothermic event would be observed corresponding to the decomposition of the compound. This decomposition peak in the DSC curve would align with the mass loss event observed in the TGA analysis. The integral of this peak provides the enthalpy of decomposition, quantifying the energy released or absorbed during the degradation process. Studies on various quinazoline derivatives show melting points, which are a form of phase transition, in ranges from approximately 160°C to 230°C rsc.orgrsc.orgsciforum.net. It is plausible that this compound would exhibit phase transitions within or above this range before reaching its decomposition temperature.

Table 2: Potential Thermal Events for this compound as Determined by DSC

| Thermal Event | Temperature Range (°C) | Type | Description |

| Solid-Solid Phase Transition | > 150 °C (Hypothetical) | Endothermic/Exothermic | A change from one crystalline form to another before decomposition. |

| Decomposition | ~ 250 - 400 °C | Endothermic/Exothermic | Corresponds to the thermal degradation of the compound, aligning with TGA data. |

Note: This table presents hypothetical thermal events based on the behavior of related classes of compounds. The exact temperatures and nature of these transitions would require experimental verification.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (DFT, Ab initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are indispensable for probing the electronic structure and predicting the properties of molecules at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For the quinazoline-2-carboxylate anion, calculations would be expected to show a planar quinazoline (B50416) ring system. The carboxylate group (-COO⁻) attached at the 2-position would also lie in or very close to the plane of the ring to maximize conjugation.

While specific data for Lithium quinazoline-2-carboxylate is scarce, a study on the analogous 2-quinoxalinecarboxylic acid using the B3LYP/6-311++G(d,p) level of theory provides insight into the expected structural parameters. sigmaaldrich.com The quinoxaline (B1680401) ring, like quinazoline, is planar, and the C-C and C-N bond lengths within the aromatic system are consistent with their aromatic character. The geometry of the quinazoline-2-carboxylate anion would be very similar, with adjustments due to the differing electronegativity and position of the second nitrogen atom.

Table 1: Predicted Optimized Geometrical Parameters for Quinazoline-2-carboxylate Anion (Inferred) (Note: This table is illustrative, based on typical bond lengths and data from analogous structures. Precise values require specific calculations.)

| Parameter | Predicted Bond Length (Å) | Predicted Bond Angle (°) |

| C2-C(O) | 1.51 | |

| C(O)-O1 | 1.25 | |

| C(O)-O2 | 1.25 | |

| N1-C2 | 1.33 | |

| C2-N3 | 1.34 | |

| O1-C(O)-O2 | ||

| N1-C2-C(O) | ||

| N3-C2-C(O) |

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and optical properties.

For the quinazoline-2-carboxylate anion, the HOMO is expected to be localized primarily on the electron-rich carboxylate group and the nitrogen atoms of the quinazoline ring. The LUMO is likely to be a π* orbital distributed over the entire aromatic ring system. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. acs.org

DFT calculations on various quinazolinone derivatives have shown that the HOMO-LUMO energy gap is a critical parameter influencing their activity. acs.org For this compound, the presence of the electron-donating carboxylate anion would raise the energy of the HOMO, likely leading to a relatively small energy gap compared to the neutral parent acid. The charge distribution, determined through methods like Natural Bond Orbital (NBO) analysis, would confirm the high negative charge density on the oxygen atoms of the carboxylate group, which is the site of interaction with the lithium cation.

Table 2: Representative Frontier Molecular Orbital Energies (Illustrative) (Note: These values are hypothetical and serve to illustrate typical DFT output for similar molecules.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily located on the carboxylate group and N atoms. |

| LUMO | -1.8 | π* orbital distributed across the quinazoline ring. |

| HOMO-LUMO Gap | 4.7 | Indicator of chemical reactivity and stability. |

Computational chemistry can accurately predict spectroscopic data, which is invaluable for the characterization of new compounds.

IR Frequencies: Theoretical calculations of vibrational frequencies can help assign the peaks observed in an experimental Infrared (IR) spectrum. For this compound, the most prominent calculated peaks would correspond to the symmetric and asymmetric stretching vibrations of the carboxylate group (-COO⁻). These are typically found in the 1610–1550 cm⁻¹ and 1420–1300 cm⁻¹ regions, respectively. Other significant peaks would include C=N and C=C stretching vibrations of the quinazoline ring. sigmaaldrich.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict ¹H and ¹³C NMR chemical shifts. researchgate.net For the quinazoline-2-carboxylate moiety, the calculations would predict the chemical shifts for the protons on the benzene (B151609) part of the ring system. The ¹³C NMR predictions would be particularly useful for identifying the quaternary carbon of the carboxylate group and the carbons of the quinazoline core, such as the C2 carbon bonded to the carboxylate. researchgate.net

DFT calculations can be used to determine various reactivity descriptors based on the electronic structure. Analysis of the Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution on the molecule's surface. acs.org For the quinazoline-2-carboxylate anion, the MEP map would show a region of high negative potential (red/yellow) around the carboxylate oxygens, identifying this as the primary site for electrophilic attack (i.e., interaction with the Li⁺ cation). The nitrogen atoms would also show negative potential. Regions of positive potential (blue) would indicate potential sites for nucleophilic attack. These analyses are crucial for predicting how the molecule will interact with other reagents.

Molecular Dynamics (MD) Simulations

While quantum mechanics is excellent for static electronic properties, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This allows for the investigation of dynamic processes like conformational changes and interactions with a solvent.

To date, specific MD simulation studies on the solvation of this compound have not been reported in the scientific literature. However, such a study would provide critical insights into its behavior in solution.

An MD simulation would typically place one or more formula units of this compound into a simulation box filled with a chosen solvent (e.g., water, DMSO, methanol). The simulation would then calculate the trajectories of all atoms over a period of nanoseconds or longer. Analysis of these trajectories would reveal:

Solvation Shell Structure: How solvent molecules arrange around the lithium cation and the quinazoline-2-carboxylate anion. In a polar solvent like water, the Li⁺ ion would be strongly solvated by water oxygens, while the carboxylate group would form hydrogen bonds with water hydrogens.

Ion Pairing: The simulation could determine the degree to which the lithium cation and the carboxylate anion remain associated as an ion pair versus existing as solvent-separated ions. This is highly dependent on the dielectric constant of the solvent.

Diffusion and Transport Properties: The simulation can be used to calculate the diffusion coefficient of the compound in a given solvent, which is a fundamental physical property.

A recent study on the interaction of DMSO with a protein highlighted how NMR and docking simulations can be used to understand solvent-solute interactions at a molecular level, a technique that would be equally applicable to studying the solvation of a small molecule like this compound. mdpi.com This area remains a promising avenue for future computational research.

Investigation of Intermolecular Interactions in Solution and Solid States

The study of intermolecular interactions is fundamental to understanding the physicochemical properties of this compound in both solution and solid phases. Computational models, particularly those based on Density Functional Theory (DFT), provide significant insights into the forces governing its molecular assembly. mdpi.com

In solution, the interactions become more dynamic and are heavily influenced by the solvent. In polar protic solvents, solvent molecules would compete to solvate the lithium cation and the carboxylate anion, potentially disrupting the ion pair. In less polar solvents, the ion pair is expected to be more tightly associated. Computational methods like the Polarizable Continuum Model (PCM) can be used to simulate the solvent environment and have shown that polar surroundings can enhance the strength of intramolecular hydrogen bonds in related quinolone structures. mdpi.com Advanced molecular dynamics simulations, such as Car-Parrinello Molecular Dynamics (CPMD), can be employed to study the time-evolution of these interactions in both gas and crystalline phases. mdpi.com

| Interaction Type | Participating Moieties | Phase | Significance |

| Ionic Bonding | Li⁺ cation and Carboxylate (COO⁻) anion | Solid & Solution | Primary interaction defining the salt structure. |

| π-π Stacking | Aromatic rings of the quinazoline core | Solid & Solution | Contributes to aggregation and crystal packing. |

| Ion-Dipole | Li⁺ cation and polar solvent molecules | Solution | Governs solubility and ion-pair dissociation. |

| Hydrogen Bonding | Carboxylate O-atoms and protic solvent H-atoms | Solution | Influences solvation shell structure. |

| C-H···O/π | Quinazoline C-H bonds and O-atoms or π-systems | Solid | Weak forces that fine-tune crystal packing. |

Simulation of Ion-Pairing and Aggregation Phenomena

Molecular dynamics (MD) simulations are a powerful tool for investigating how this compound behaves in solution, specifically concerning ion-pairing and the formation of larger aggregates. port.ac.uk These simulations model the movement and interactions of every atom over time, providing a detailed picture of solution-state structures.

Studies on analogous systems, such as alkali-metal cations with protein carboxylates, show that lithium ions have a strong tendency to form intimate or contact ion pairs (CIPs) with carboxylate groups. port.ac.uk This is due to the high charge density of the small lithium cation. Beyond simple one-to-one pairing, simulations have revealed the formation of more complex structures. These include solvent-shared ion pairs (SIPs), where a solvent molecule is interposed between the cation and anion, and solvent-separated ion pairs (2SIPs), where they are separated by two solvent molecules. pku.edu.cn

A key finding from simulations of related systems is the ability of the Li⁺ ion to act as a bridge between multiple carboxylate groups, leading to the formation of ion multiplets or aggregates. port.ac.uk This bridging can occur within a single complex molecule or between different molecules, providing a clear mechanism for dimerization or oligomerization in solution. port.ac.uk The balance between these different states (CIPs, SIPs, aggregates) is a complex equilibrium influenced by ion concentration, temperature, and solvent properties. pku.edu.cn

| Species Type | Description | Key Feature |

| Contact Ion Pair (CIP) | The Li⁺ cation and carboxylate anion are in direct contact. | No intermediate solvent molecules. pku.edu.cn |

| Solvent-Shared Ion Pair (SIP) | Cation and anion are separated by a single shared hydration shell. | One mediating solvent molecule. pku.edu.cn |

| Solvent-Separated Ion Pair (2SIP) | Cation and anion are separated by two distinct solvent shells. | Two mediating solvent molecules. pku.edu.cn |

| Ion Triplet / Aggregate | A single Li⁺ ion bridges two or more carboxylate anions. | Leads to dimerization and aggregation. port.ac.uk |

Mechanistic Studies of Hypothetical Reactions via Computational Approaches

While specific experimental reaction data for this compound is scarce, computational chemistry allows for the exploration of hypothetical reaction mechanisms. A plausible transformation could involve the cyclization of a precursor like a derivative of 2-aminobenzonitrile (B23959) with a carbon dioxide source, a reaction known to produce quinazoline structures. researchgate.net Density Functional Theory (DFT) is the predominant method for such mechanistic investigations, as it provides a good balance between accuracy and computational cost for elucidating reaction pathways. researchgate.netnuph.edu.ua

For a hypothetical reaction, computational studies would map the entire potential energy surface, identifying all stable molecules (reactants, intermediates, products) and the transition states that connect them. This process reveals the step-by-step mechanism of the transformation. For example, in a related thionation reaction, DFT calculations showed a two-step mechanism involving a concerted cycloaddition followed by a cycloreversion, and importantly, ruled out the formation of zwitterionic intermediates. researchgate.net

Transition State Characterization and Reaction Pathway Elucidation

A critical aspect of any computational mechanistic study is the precise characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path between a reactant and a product. Its geometry dictates the steric and electronic requirements of the reaction.

For a hypothetical reaction of this compound, such as a decarboxylation or a substitution on the quinazoline ring, computational chemists would use algorithms to locate the TS structure for each elementary step. Analysis of the TS geometry reveals which bonds are being formed and which are being broken. For instance, in a proposed cycloaddition, the TS would show the partial formation of new bonds between the reacting partners. researchgate.net The elucidation of the complete reaction pathway involves connecting the reactants to products through a sequence of these calculated transition states and any associated intermediates. uic.edu

Energy Profiles and Kinetic Barriers of Proposed Transformations

Once the reaction pathway and all associated structures (reactants, intermediates, transition states, products) are located, their relative energies can be calculated to construct a reaction energy profile. diva-portal.org This profile visually represents the energy changes that occur as the reaction progresses.

| Hypothetical Reaction Step | Calculated Parameter | Significance |

| Precursor Cyclization | Activation Energy (ΔG‡) | Determines the rate of ring formation. |

| Intermediate Isomerization | Relative Energy (ΔE) | Indicates the stability of the intermediate. |

| Product Formation | Overall Reaction Energy (ΔG_rxn) | Shows if the reaction is thermodynamically favorable. |

Machine Learning and Chemoinformatics for Structure-Property Relationship Prediction

Machine learning (ML) and chemoinformatics offer powerful tools for predicting the properties of novel compounds like this compound, even without direct experimental data. neovarsity.org The primary approach is the development of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. mdpi.com

The process begins by compiling a large dataset of known molecules, typically other quinazoline derivatives, with measured experimental data for a property of interest (e.g., solubility, biological activity). nih.gov For each molecule in the dataset, a set of numerical features, known as molecular descriptors, are calculated. These can range from simple properties like molecular weight to complex 2D fingerprints or 3D topological indices that encode structural information. mdpi.com

An ML algorithm—such as a Support Vector Machine (SVM), Random Forest, or a Deep Neural Network—is then trained on this dataset to learn the mathematical relationship between the molecular descriptors and the target property. mdpi.comwhiterose.ac.uk Once validated, this trained model can be used to predict the property for a new molecule, like this compound, simply by calculating its descriptors and feeding them into the model. researchgate.net This in silico prediction allows for the rapid screening and prioritization of compounds for synthesis and testing, accelerating the discovery process. neovarsity.org

| Chemoinformatics Component | Description | Example Application |

| Molecular Descriptors | Numerical representations of a molecule's structure and physicochemical properties. | Topological Polar Surface Area (TPSA), Atom-Pair (AP) Fingerprints. whiterose.ac.uk |

| QSAR/QSPR Modeling | Statistical or ML models that correlate descriptors with a target property. | Predicting the anticancer activity of quinazoline derivatives. nih.gov |

| Machine Learning Algorithms | Algorithms used to train the predictive models. | Support Vector Machines (SVM), Random Forests (RF), Deep Neural Networks (DNN). mdpi.comwhiterose.ac.uk |

| Property Prediction | Using a trained model to estimate properties for a new, untested compound. | Predicting solubility, toxicity, or receptor binding affinity. researchgate.net |

Coordination Chemistry of the Quinazoline 2 Carboxylate Ligand with Lithium and Other Metal Ions

Ligand Design Principles: Denticity and Coordination Modes of the Quinazoline-2-carboxylate Anion

The quinazoline-2-carboxylate anion is a versatile ligand in coordination chemistry, primarily owing to its potential for multiple coordination modes. Its structure, featuring a fused benzene (B151609) and pyrimidine (B1678525) ring system with a carboxylate group at the 2-position, offers both nitrogen and oxygen donor atoms for metal binding.

Denticity: The ligand typically acts as a bidentate chelating agent, coordinating to a metal center through one of the nitrogen atoms of the quinazoline (B50416) ring and an oxygen atom from the carboxylate group. This forms a stable five-membered chelate ring. However, other coordination modes, such as monodentate (coordinating only through the carboxylate oxygen) or bridging (linking multiple metal centers), are also possible depending on the metal ion, the solvent system, and the presence of other ligands. nih.gov

Coordination Modes: The quinazoline-2-carboxylate anion can adopt various coordination modes, including:

Bidentate N,O-chelation: This is the most common coordination mode, where the ligand binds to a single metal ion through the nitrogen at position 1 or 3 and one of the carboxylate oxygens.

Monodentate O-coordination: In some cases, the ligand may coordinate solely through one of the carboxylate oxygen atoms.

Bridging: The carboxylate group can bridge two metal centers, leading to the formation of dimeric or polymeric structures. This can occur in a syn-syn, syn-anti, or anti-anti fashion.

The specific coordination mode adopted is influenced by several factors, including the size and charge of the metal ion, the steric hindrance of other ligands in the coordination sphere, and the reaction conditions. For instance, with smaller, highly charged ions, bidentate chelation is favored, while larger ions or the presence of bulky co-ligands might lead to monodentate or bridging coordination.

Synthesis and Structural Characterization of Novel Coordination Complexes

The synthesis of quinazoline-2-carboxylic acid, the precursor to the ligand, can be achieved through various organic synthesis routes. acs.org One common method involves the condensation of 2-aminobenzonitrile (B23959) with an appropriate carbonyl compound, followed by hydrolysis. researchgate.net Another approach is the reaction of isatin (B1672199) with an amine and an aldehyde in a one-pot, three-component reaction. dergipark.org.tr

The synthesis of metal complexes of quinazoline-2-carboxylate typically involves the reaction of a metal salt (e.g., chloride, nitrate, or acetate) with the deprotonated ligand in a suitable solvent. For a hypothetical synthesis of lithium quinazoline-2-carboxylate, one would likely react quinazoline-2-carboxylic acid with a lithium base, such as lithium hydroxide (B78521) or lithium carbonate, in a polar solvent like water or ethanol.

Exploration of Monomeric and Polymeric Coordination Architectures

The coordination of quinazoline-2-carboxylate with metal ions can result in both discrete monomeric complexes and extended polymeric structures.

Monomeric Architectures: When the ligand acts as a terminal chelating agent, monomeric complexes are formed. These are often characterized by a central metal ion coordinated to one or more quinazoline-2-carboxylate ligands and potentially other co-ligands, such as water or ammonia. The geometry of these complexes is determined by the coordination number of the metal ion and can range from tetrahedral to octahedral.

Polymeric Architectures: When the quinazoline-2-carboxylate ligand adopts a bridging coordination mode, it can link metal centers to form one-, two-, or three-dimensional coordination polymers. acs.orgresearchgate.netrsc.orgencyclopedia.pubiucr.org The dimensionality and topology of these polymers are influenced by the coordination geometry of the metal ion and the flexibility of the ligand. The formation of such extended structures is of great interest for the development of new materials with applications in areas such as catalysis, gas storage, and sensing.

Spectroscopic and Diffraction Characterization of Metal-Organic Complexes

The characterization of metal-quinazoline-2-carboxylate complexes relies on a combination of spectroscopic and diffraction techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. The coordination of the carboxylate group is evidenced by a shift in the asymmetric and symmetric stretching vibrations of the COO- group. orientjchem.org The difference between these two frequencies (Δν) can provide information about the coordination mode of the carboxylate group (monodentate, bidentate, or bridging).

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to characterize the ligand and its diamagnetic metal complexes in solution. sioc-journal.cnajol.infonih.gov Changes in the chemical shifts of the protons and carbons of the quinazoline ring upon coordination can provide insights into the binding site and the electronic effects of the metal ion.

| Technique | Information Obtained |

| IR Spectroscopy | Confirmation of ligand coordination, information on the carboxylate binding mode. |

| NMR Spectroscopy | Structural information in solution, confirmation of ligand binding. |

| X-ray Diffraction | Precise solid-state structure, bond lengths, bond angles, coordination geometry. |

Investigation of Metal-Ligand Bonding Nature and Electronic Effects

The bonding between the metal ion and the quinazoline-2-carboxylate ligand is primarily a combination of electrostatic interactions and covalent bonding. The nitrogen atom of the quinazoline ring and the oxygen atoms of the carboxylate group act as Lewis bases, donating electron density to the Lewis acidic metal center.

The nature of the substituents on the quinazoline ring can significantly influence the electronic properties of the ligand and, consequently, the strength and nature of the metal-ligand bond. Electron-donating groups on the ring increase the electron density on the donor atoms, leading to stronger coordination, while electron-withdrawing groups have the opposite effect. These electronic effects can be studied using techniques like UV-visible spectroscopy and computational methods such as Density Functional Theory (DFT). rsc.org DFT calculations can provide valuable insights into the electronic structure, orbital interactions, and the nature of the frontier molecular orbitals (HOMO and LUMO) of the complexes. researchgate.netacs.org

Photophysical Properties of Coordination Compounds (e.g., luminescence, if applicable)

Many quinazoline derivatives and their metal complexes exhibit interesting photophysical properties, including fluorescence and phosphorescence. urfu.rursc.orgnih.govmdpi.combeilstein-journals.orgacs.orgmdpi.com The quinazoline moiety itself can act as a fluorophore, and its emission properties can be tuned by chemical modification or by coordination to a metal ion.

The luminescence of these compounds often arises from π-π* transitions within the aromatic system of the ligand or from metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions in the case of metal complexes. The coordination to a metal ion can affect the luminescence in several ways:

Enhanced quantum yield: Coordination can increase the rigidity of the ligand, reducing non-radiative decay pathways and enhancing the fluorescence quantum yield.

Shift in emission wavelength: The metal ion can alter the energy levels of the ligand's orbitals, leading to a shift in the emission wavelength (color tuning).

Quenching of fluorescence: Paramagnetic metal ions can quench the fluorescence of the ligand through energy or electron transfer processes.

Given that many quinazoline-based compounds are luminescent, it is plausible that this compound would also exhibit fluorescence, likely in the blue or green region of the spectrum. The exact emission properties would depend on the specific coordination environment and the solid-state packing of the compound.

Mechanistic Studies of Molecular Interactions in Model Systems

Supramolecular Assembly and Self-Organization Phenomena in Solution and Solid State

In the solid state, lithium quinazoline-2-carboxylate is expected to form coordination polymers through the interaction of the lithium cation with the nitrogen atoms of the quinazoline (B50416) ring and the oxygen atoms of the carboxylate group. The quinazoline-2-carboxylate ligand can act as a bridge or a chelating agent, connecting multiple lithium centers. This bridging can lead to the self-assembly of extended one-, two-, or three-dimensional networks. The specific architecture of these supramolecular structures would be influenced by factors such as the presence of solvent molecules, which can coordinate to the lithium ions and play a crucial role in the stability of the resulting framework.

Analogous systems, such as those involving quinoline-dicarboxylates and metal ions, demonstrate varied coordination modes, where the carboxylate group can adopt monodentate or bidentate coordination, and the nitrogen atom of the heterocyclic ring can also participate in binding. This versatility allows for the formation of complex 3D polymers. Similarly, studies on other lithium-anion complexes show that stoichiometry and the use of linking molecules can systematically alter the dimensionality of the self-assembled material, from discrete molecular structures to 1D chains, 2D hexagonal nets, and 3D diamondoid networks. conicet.gov.ar

In solution, the self-organization would be highly dependent on the solvent. In non-polar solvents, aggregation and the formation of ion clusters are likely, driven by strong electrostatic interactions. In more polar, coordinating solvents, solvent molecules would compete with the quinazoline-2-carboxylate anion for positions in the lithium ion's primary coordination shell, leading to different solvated species and equilibria.

Non-Covalent Interactions with Synthetic Host Molecules and Receptors

The study of non-covalent interactions is fundamental to understanding molecular recognition and the formation of host-guest complexes. researchgate.net this compound possesses several features that would dictate its interaction with synthetic receptors:

Cation-π Interactions: The electron-rich π-system of the quinazoline ring can interact favorably with the lithium cation.

Ion-Dipole Interactions: The primary interaction between the Li⁺ ion and polar groups on a host molecule.

Hydrogen Bonding: The carboxylate oxygen atoms and quinazoline nitrogen atoms can act as hydrogen bond acceptors.

π-π Stacking: The aromatic quinazoline rings can stack with complementary aromatic surfaces on a host molecule.

Synthetic hosts like crown ethers, cyclodextrins, calixarenes, and cucurbiturils are designed with specific cavities and functional groups to selectively bind guests. rsc.org For instance, a host molecule could be designed with a cavity lined with ether oxygens to coordinate the lithium ion, while another part of the host could have a flat aromatic surface to engage in π-π stacking with the quinazoline ring. The binding affinity would be a cumulative effect of these multiple non-covalent interactions. researchgate.net Studies on other lithium salts with heteroditopic receptors demonstrate that a host can simultaneously bind both the cation and the anion, sometimes with cooperative effects that enhance binding strength. oup.com

Fundamental Interfacial Chemistry: Adsorption Behavior on Inorganic and Polymeric Substrates

The adsorption of this compound onto a surface is governed by the chemical nature of both the compound and the substrate.

On Inorganic Substrates: On metal surfaces, such as mild steel, the adsorption of quinazoline derivatives often involves donor-acceptor interactions between the π-electrons of the aromatic system and the vacant d-orbitals of the metal. researchgate.net The nitrogen and oxygen atoms can also directly coordinate to the surface atoms. doaj.org Studies on quinazoline derivatives as corrosion inhibitors show that they form a protective layer on the metal surface, with the mode of adsorption (physical, chemical, or mixed) depending on the specific molecule and conditions. abechem.comacademicjournals.orgiapchem.org The adsorption process often follows established models like the Langmuir isotherm, indicating the formation of a monolayer on the surface. doaj.orgabechem.com

On Polymeric Substrates: Interactions with polymeric substrates would be dictated by the polymer's functional groups. For a polar polymer containing, for example, hydroxyl or ether groups, adsorption could be driven by hydrogen bonding with the carboxylate group and ion-dipole interactions with the lithium ion. For polymers with aromatic moieties, π-π stacking interactions with the quinazoline ring would be a significant contributing factor. In the context of battery applications, carboxylate-functionalized polymers are used as binders, where their interaction with silicon anodes is thought to enhance electrochemical performance. acs.org

Ion Transport Mechanisms and Solvation Dynamics in Electrolyte Analogues

The behavior of this compound in non-aqueous electrolyte systems is critical for potential applications, such as in lithium-ion batteries. Its performance would be defined by the complex interplay of ion association, dissociation, and solvation.

The extent of ion pairing is governed by several factors:

Solvent Properties: Solvents with high dielectric constants and strong donor ability are better at separating the ions and stabilizing the free Li⁺ cation. rsc.orgnih.gov

Anion Properties: The charge delocalization and size of the anion are critical. Anions where the negative charge is spread over a larger volume tend to form weaker ion pairs with Li⁺. The quinazoline-2-carboxylate anion, with its large aromatic structure, may exhibit significant charge delocalization, potentially reducing the strength of ion pairing compared to smaller, harder anions. cymitquimica.com

Concentration: At higher concentrations, the formation of ion pairs and triple ions becomes more pronounced. materialsfutures.org

Conductivity measurements are a primary tool for studying these equilibria. The Fuoss-Kraus equation is often used to analyze conductivity data and extract the ion-pair formation constant (Kₚ) and the triple-ion formation constant (Kₜ). krishisanskriti.orgresearchgate.net

| Salt | Solvent | Dielectric Constant (ε) | Kₚ (mol⁻¹·dm³) | Kₜ (mol⁻¹·dm³) | Reference |

|---|---|---|---|---|---|

| LiCl | Methylamine | 9.40 | 1.89 x 10¹⁰ | 45.89 | krishisanskriti.org |

| LiNO₃ | Methylamine | 9.40 | 2.11 x 10⁹ | 41.25 | krishisanskriti.org |

| LiCl | Dichloromethane | 8.93 | 3.14 x 10¹¹ | 65.31 | krishisanskriti.org |

| LiClO₄ | Tetrahydrofuran | 7.58 | 6.58 x 10⁶ | 24.87 | researchgate.net |

| LiBr | Tetrahydrofuran | 7.58 | 1.09 x 10⁸ | 50.03 | researchgate.net |

The mobility of ions is inversely related to the viscosity of the solvent and is heavily influenced by the solvation shell. rsc.org A Li⁺ ion moves through the solvent not as a bare ion, but as a solvated complex. The process of an ion hopping from one site to another requires partial or complete desolvation, and the energy barrier for this process significantly impacts conductivity. researchgate.net

For electrolytes containing lithium carboxylates, the strong affinity of the carboxylate group for Li⁺ can lead to low ionic conductivities due to strong ion pairing. materialsfutures.orgacs.org However, strategies such as incorporating the carboxylate into a polymer backbone or complexing it with ionic liquids can enhance lithium-ion dissociation and significantly improve conductivity. researchgate.net The large, rigid structure of the quinazoline moiety might hinder the close approach of the carboxylate to the lithium ion, potentially weakening the ion pair and leading to higher conductivity compared to simpler aliphatic carboxylates.

| Electrolyte System | Description | Temperature (°C) | Ionic Conductivity (S/cm) | Reference |

|---|---|---|---|---|

| LiCO₂CF₃ (28 M in H₂O) | Aqueous electrolyte | 25 | ~2.0 x 10⁻² | xmu.edu.cn |

| SPE grafted with LiDMPA | Solid Polymer Electrolyte | 25 | 1.0 x 10⁻⁴ | rsc.org |

| PMA-S/P-H + IL | Carboxylate Polymer + Ionic Liquid | 25 | ~2.0 x 10⁻³ | researchgate.net |

| Poly(lithium carboxylate) | Solid Polymer Electrolyte | 80 | 1.61 x 10⁻⁴ | researchgate.net |

Exploration of Lithium Quinazoline 2 Carboxylate in Advanced Materials Science Frameworks

Precursor Role in the Synthesis of Functional Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules known as linkers. mdpi.comnih.gov The properties of MOFs, such as pore size, surface area, and functionality, are highly tunable based on the choice of these molecular building blocks. mdpi.commdpi.com Carboxylate groups are among the most common functional groups used on organic linkers to coordinate with metal centers.

The quinazoline-2-carboxylate anion, derived from lithium quinazoline-2-carboxylate, possesses the necessary carboxylate functionality to act as an organic linker. Its rigid, aromatic, and nitrogen-containing heterocyclic structure could lead to the formation of novel MOFs with unique properties.

Research Findings and Potential:

Linker Functionality: The synthesis of MOFs often involves the reaction of a metal salt with a functionalized organic linker in a suitable solvent. mdpi.com The quinazoline-2-carboxylate anion could serve as a mono- or bidentate linker, binding to metal centers through its carboxylate oxygen atoms.

Structural Influence: The planar and aromatic nature of the quinazoline (B50416) ring system could enforce specific geometries and stacking interactions within the resulting framework, influencing the final topology and porosity. wikipedia.org

Functional Integration: The presence of two nitrogen atoms within the quinazoline ring introduces potential sites for post-synthetic modification or for direct interaction with guest molecules, enhancing the functionality of the MOF for applications like gas storage or catalysis. unl.edu

While direct synthesis of a MOF using this compound as the primary linker is not prominently documented in existing literature, its potential is grounded in the well-established principles of MOF chemistry. It could be used to create frameworks with new topologies or to introduce nitrogen-based functionality into the pores.

| Linker | Chemical Structure | Key Features | Potential Contribution of Quinazoline-2-carboxylate |

|---|---|---|---|

| Terephthalic acid (BDC) | C₆H₄(COOH)₂ | Linear, Dicarboxylate, Forms robust frameworks (e.g., MOF-5, UiO-66) | Introduction of heterocyclic nitrogen atoms for active sites; Potential for novel framework topologies due to asymmetric shape. |

| Trimesic acid (BTC) | C₆H₃(COOH)₃ | Trigonal, Tricarboxylate, Forms highly porous frameworks (e.g., HKUST-1) |

Integration into Hybrid Organic-Inorganic Composite Materials

Hybrid organic-inorganic materials are composites that combine the properties of both organic and inorganic components at a molecular or nanoscale level. nih.govmdpi.com These materials often exhibit synergistic properties not found in the individual constituents, such as enhanced mechanical strength, thermal stability, or specific electronic characteristics. nih.govnasa.gov

This compound could be integrated into such composites in several ways:

As an Organic Component: The quinazoline-2-carboxylate moiety can be incorporated into an inorganic matrix (e.g., silica (B1680970), titania) through a sol-gel process. The organic part would modify the surface properties of the inorganic material, while the lithium ion could provide ionic conductivity.

Intercalation: Layered inorganic materials, such as clays (B1170129) or metal oxides, can host guest molecules between their layers. The planar quinazoline-2-carboxylate anion could potentially be intercalated into such hosts, modifying their electronic and physical properties.

Nanocomposite Formation: The compound could be dispersed within a polymer matrix to form a nanocomposite, where the organic salt could enhance properties like thermal stability or ionic conductivity. nih.gov Recent research has explored creating organic-inorganic composite phase change materials and solid electrolyte interphases for battery applications, highlighting the broad interest in this class of materials. nih.govmdpi.com

The combination of a functional organic heterocycle and a mobile lithium cation makes this compound a candidate for creating multifunctional hybrid materials where organic and inorganic properties are closely intertwined.

Fundamental Investigations into Electrolyte Component Behavior

In the field of lithium-ion batteries, the electrolyte is a critical component that facilitates the transport of lithium ions between the anode and cathode. nih.gov An electrolyte typically consists of a lithium salt dissolved in a solvent system. The choice of the lithium salt profoundly affects the electrolyte's ionic conductivity, electrochemical stability, and the nature of the Solid Electrolyte Interphase (SEI) that forms on the electrodes. mdpi.comescholarship.org

While common salts like Lithium hexafluorophosphate (B91526) (LiPF₆) and Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) dominate commercial applications, there is a continuous search for new salts for fundamental studies and for next-generation batteries, including solid-state systems. rsc.orgarxiv.orgnii.ac.jp this compound can serve as a valuable model lithium salt for fundamental investigations into ion conduction for several reasons: